Monocarboxyoctyl phthalate

Description

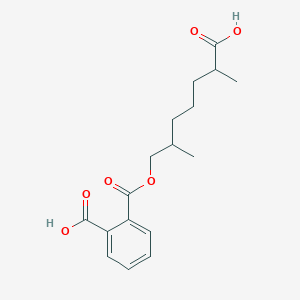

Structure

3D Structure

Properties

IUPAC Name |

2-(6-carboxy-2-methylheptoxy)carbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-11(6-5-7-12(2)15(18)19)10-23-17(22)14-9-4-3-8-13(14)16(20)21/h3-4,8-9,11-12H,5-7,10H2,1-2H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZDVFQRUJRRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C(=O)O)COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873155 | |

| Record name | Monocarboxyoctyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1923895-92-4 | |

| Record name | Monocarboxyoctyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biogenesis and Metabolic Transformations of Monocarboxyoctyl Phthalate

Precursor Phthalate (B1215562) Diesters and Primary Hydrolytic Metabolism

The primary precursor to Monocarboxyoctyl phthalate is di-isononyl phthalate (DINP). nih.gov DINP is a complex mixture of branched-chain dialkyl phthalates, primarily with nine-carbon branched alkyl chains, and is widely used as a plasticizer in various consumer and industrial products. nih.gov

The initial and obligatory step in the metabolism of DINP, and phthalate diesters in general, is the hydrolysis of one of the two ester linkages. This reaction is catalyzed by non-specific esterases and lipases present in the intestines and various tissues, including the liver. nih.gov This enzymatic cleavage results in the formation of the primary metabolite, mono-isononyl phthalate (MiNP), and an alcohol moiety.

This primary hydrolysis is a crucial detoxification step, as it converts the lipophilic diester into a more polar monoester, facilitating further metabolism and subsequent excretion. However, MiNP is considered a minor urinary metabolite of DINP, indicating that it undergoes significant further biotransformation. nih.govbohrium.com

Table 1: Precursor and Primary Metabolite of MCOP

| Precursor Diester | Primary Hydrolytic Metabolite |

| Di-isononyl phthalate (DINP) | Mono-isononyl phthalate (MiNP) |

Oxidative Biotransformation Pathways to this compound (MCOP)

Following its formation, mono-isononyl phthalate (MiNP) undergoes extensive phase I oxidative metabolism, primarily in the liver. This biotransformation is responsible for the generation of several more polar, secondary metabolites, including this compound (MCOP). The oxidative processes are mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comnih.govmdpi.com While the specific CYP isozymes responsible for MiNP oxidation have not been definitively elucidated, the nature of the metabolites suggests the involvement of ω- and (ω-1)-oxidation pathways, which are common for fatty acids and other aliphatic chains. youtube.com

These pathways involve the hydroxylation of the terminal (ω) or sub-terminal (ω-1) methyl groups of the isononyl side chain of MiNP. Subsequent oxidation of the introduced hydroxyl group leads to the formation of a carboxylic acid, yielding MCOP.

MCOP is one of several major oxidative metabolites of DINP found in urine. Other significant oxidative metabolites include mono(oxoisononyl) phthalate (MOINP) and mono(hydroxyisononyl) phthalate (MHINP). The presence and high correlation between the urinary concentrations of these oxidative metabolites confirm their common precursor, MiNP. nih.gov In human studies, the urinary concentrations of these oxidative metabolites are significantly higher than that of the primary metabolite MiNP, making them more reliable biomarkers of DINP exposure. nih.govbohrium.com

Table 2: Major Oxidative Metabolites of Di-isononyl Phthalate (DINP)

| Oxidative Metabolite | Abbreviation |

| This compound | MCOP |

| Mono(oxoisononyl) phthalate | MOINP |

| Mono(hydroxyisononyl) phthalate | MHINP |

Conjugation and Elimination Kinetics of this compound

The final phase of metabolism for many xenobiotics and their metabolites is phase II conjugation, which further increases water solubility and facilitates elimination from the body. A common conjugation reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).

However, in the case of this compound, studies have shown that it is predominantly excreted in the urine as the free, unconjugated species. nih.gov This is in contrast to other oxidative metabolites of DINP, such as mono(oxoisononyl) phthalate (MOINP), which is excreted mostly in its glucuronidated form. nih.gov Research on various phthalate metabolites has indicated that the degree of glucuronidation can vary, with some carboxylated metabolites having a higher proportion excreted in the free form. nih.gov

Advanced Analytical Methodologies for Monocarboxyoctyl Phthalate Determination in Biological Matrices

Chromatographic Separation Techniques for Phthalate (B1215562) Metabolites

Chromatographic separation is a fundamental step in the analytical workflow, designed to isolate target analytes from other matrix components that could interfere with detection and quantification. cdc.gov For phthalate metabolites like MCOP, high-performance liquid chromatography is the most prominently used technique. frontiersin.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phthalate metabolites in biological samples. nih.govresearchgate.net A significant advantage of HPLC is its ability to analyze polar and thermally unstable compounds like MCOP without the need for derivatization, a step often required in gas chromatography. frontiersin.org

Reversed-phase HPLC is the most common mode of separation, typically employing a C18 stationary phase. dphen1.comgovst.edu This setup allows for the effective separation of MCOP from other phthalate metabolites based on its polarity. The mobile phase usually consists of a mixture of an aqueous component (often with a buffer like ammonium (B1175870) acetate) and an organic solvent such as methanol (B129727) or acetonitrile, run in either an isocratic or gradient elution mode to achieve optimal separation. govst.edumdpi.com For instance, a rapid separation comparable to ultra-high performance liquid chromatography (UHPLC) methods can be achieved using a high-efficiency core-shell C18 column. researchgate.netdphen1.com

Detection is commonly performed using ultraviolet (UV) detectors, such as a photodiode array (PDA) detector, which can monitor multiple wavelengths simultaneously. mdpi.comoup.com However, for enhanced sensitivity and specificity, HPLC is most powerfully coupled with tandem mass spectrometry (MS/MS). nih.govoup.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | dphen1.com |

| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium acetate) and organic solvent (e.g., methanol/acetonitrile) | dphen1.commdpi.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govresearchgate.net |

| Flow Rate | 0.50 mL/min | researchgate.net |

While HPLC is the predominant technique, Gas Chromatography (GC) has also been used for the analysis of phthalates. oup.com GC offers high resolution and sensitivity; however, it typically requires a derivatization step to convert polar metabolites like MCOP into more volatile and thermally stable forms suitable for GC analysis. frontiersin.org This additional sample preparation step can introduce variability and increase analysis time. Therefore, for routine analysis of phthalate monoesters, HPLC and UHPLC are generally preferred due to their direct compatibility with the analytes' chemical properties. frontiersin.orgresearchgate.net

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry (MS) provides the high sensitivity and specificity required for detecting trace levels of MCOP in complex biological matrices. oup.com When coupled with a chromatographic separation system, it becomes a powerful tool for unequivocal identification and quantification.

The combination of HPLC with electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) is the gold standard for the quantitative analysis of MCOP in biological fluids. nih.govresearchgate.net ESI is a soft ionization technique that allows for the ionization of thermally labile molecules like MCOP directly from the liquid phase, typically forming deprotonated molecules [M-H]⁻ in negative ion mode. researchgate.net

Tandem mass spectrometry (MS/MS) enhances specificity by utilizing multiple reaction monitoring (MRM). researchgate.net In this mode, a specific precursor ion (the molecular ion of MCOP) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the target analyte, minimizing the potential for interference from co-eluting matrix components and significantly improving the signal-to-noise ratio. researchgate.netresearchgate.net This high selectivity allows for detection limits in the low nanogram-per-milliliter (ng/mL) range. researchgate.netdphen1.com

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Monocarboxyoctyl phthalate (MCOP) | [Value] | [Value] | Negative ESI |

| 13C-labeled MCOP (Internal Standard) | [Value+n] | [Value+n] | Negative ESI |

Note: Specific m/z values are instrument-dependent and must be optimized empirically.

To achieve the highest degree of accuracy and precision, isotope dilution mass spectrometry is employed. researchgate.netnih.gov This technique involves adding a known amount of a stable, isotopically-labeled internal standard (e.g., ¹³C- or D-labeled MCOP) to the sample at the beginning of the analytical process. nih.govresearchgate.net

This labeled standard is chemically identical to the native MCOP and therefore behaves identically during sample preparation, chromatography, and ionization. researchgate.net Any loss of analyte during extraction or any variation in instrument response (matrix effects) will affect both the native analyte and the labeled standard equally. dphen1.com By measuring the ratio of the response of the native analyte to the labeled internal standard, these variations can be corrected for, leading to highly accurate and precise quantification. researchgate.netnih.gov This approach is considered the most robust method for analyzing MCOP at very low concentrations in biological samples. frontiersin.org

Optimization of Sample Preparation Protocols for this compound Analysis

The complexity of biological matrices like urine necessitates a sample preparation step to remove interferences and concentrate the target analyte prior to instrumental analysis. oup.comorientjchem.org The goal is to ensure reliable and reproducible results by minimizing matrix effects. dphen1.com

Urine is the preferred matrix for assessing MCOP exposure due to the rapid metabolism and excretion of phthalates. nih.gov A critical first step in urine sample preparation is the enzymatic deconjugation of glucuronidated metabolites using β-glucuronidase, as many phthalate metabolites are excreted in this conjugated form. nih.gov

Following deconjugation, solid-phase extraction (SPE) is the most widely used technique for sample cleanup and preconcentration. researchgate.netmdpi.comorientjchem.org SPE cartridges with various sorbents can be used, with reversed-phase materials like C18 being common. mdpi.com The protocol involves loading the sample onto the cartridge, washing away interferences, and eluting the analyte of interest with a small volume of an organic solvent. researchgate.net An increasingly popular approach is online SPE, where the extraction process is directly coupled to the HPLC system. nih.govresearchgate.net This automated approach reduces sample handling, minimizes contamination risks, and improves throughput. researchgate.net

Other techniques such as liquid-liquid extraction (LLE) have also been reported, but SPE is generally favored for its efficiency and potential for automation. researchgate.netorientjchem.orgtiaft.org The optimization of the SPE protocol, including the choice of sorbent, wash solutions, and elution solvent, is critical for achieving high recovery and a clean extract. researchgate.netmdpi.com

| Technique | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | High recovery, good cleanup, potential for automation (online SPE) | Can be time-consuming for offline methods | researchgate.netmdpi.com |

| Liquid-Liquid Extraction (LLE) | Inexpensive, simple procedure | Can be labor-intensive, may form emulsions, uses larger solvent volumes | orientjchem.orgtiaft.org |

Quality Assurance and Quality Control in Environmental Biomonitoring of Phthalate Metabolites

Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are fundamental to the generation of reliable and comparable data in environmental biomonitoring of phthalate metabolites, including this compound (MCOP). Given the ubiquitous nature of parent phthalates in the environment and laboratory settings, stringent measures are necessary to prevent sample contamination and ensure the accuracy of analytical results. mdpi.comcdc.gov A multifaceted QA/QC program is essential for minimizing analytical variability both within and between laboratories, thereby enhancing the integrity of human exposure data. nih.govthermofisher.com

Key components of a robust QA/QC framework in this context include meticulous method validation, the use of certified reference materials, participation in inter-laboratory comparison studies, and the consistent analysis of various quality control samples. nih.govnih.gov These practices help to identify and mitigate potential sources of error, from sample collection to final data analysis. For instance, particular attention must be paid to all materials and instruments that come into contact with samples, as phthalates can leach from plastics and be present as vapors or particulates in the lab environment, leading to false positives. mdpi.comcdc.gov Therefore, protocols often specify the use of glass or ceramic tools and require rigorous cleaning of all equipment with solvents like acetone (B3395972) and hexane. mdpi.com

The primary objective of these comprehensive QA/QC measures is to ensure that reported concentrations of phthalate metabolites accurately reflect the true exposure levels in the study population, which is critical for informing public health research and regulatory decisions. oup.com

Method Validation

Method validation is a critical process that provides objective evidence that a specific analytical method is fit for its intended purpose. researchgate.net For the determination of MCOP and other phthalate metabolites in biological matrices like urine, this involves a thorough evaluation of several key performance parameters to ensure the method is accurate, precise, and reproducible. researchgate.netnih.gov

A typical validation process for a quantitative method, such as high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS), assesses the following parameters: researchgate.netnih.gov

Linearity: This establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. Calibration curves are generated using standard solutions at multiple concentration levels. nih.gov

Accuracy: This refers to the closeness of a measured value to the true value. It is often assessed by analyzing samples spiked with a known amount of the analyte or by using Certified Reference Materials. nih.govoup.com

Precision: This measures the degree of agreement among a series of individual measurements under the same conditions. It is typically expressed as the relative standard deviation (%RSD) and is evaluated at different levels: intraday (repeatability) and interday (intermediate precision). nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision. mui.ac.ir

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be measured with acceptable accuracy and precision. mui.ac.ir

Recovery: This determines the efficiency of the extraction process by comparing the amount of analyte measured in an extracted sample to the total amount known to be present. mui.ac.ir

Selectivity: The ability of the method to differentiate and quantify the target analyte in the presence of other components in the sample matrix. nih.gov

To improve accuracy and precision, analytical methods for phthalate metabolites almost universally incorporate isotopically-labeled internal standards (e.g., ¹³C₄- or D₄-labeled) for each target analyte. nih.govnih.gov These standards are added to the sample at the beginning of the analytical process and behave similarly to the native analytes, correcting for variations in sample preparation, extraction efficiency, and instrument response. nih.gov

Table 1: Example Method Validation Parameters for Phthalate Metabolite Analysis

| Parameter | Monobutyl phthalate (MBP) | Mono-benzyl phthalate (MBzP) | Mono-(2-ethylhexyl) phthalate (MEHP) | Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) |

|---|---|---|---|---|

| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.99 |

| Precision (% RSD) | <15% | <15% | <15% | <15% |

| LOD (µg/L) | 0.3 | 0.1 | 0.2 | 0.1 |

| LOQ (µg/L) | 1.0 | 0.3 | 0.7 | 0.3 |

| Recovery (%) | 95-105% | 93-107% | 96-104% | 95-106% |

This table presents typical performance data from validated analytical methods for selected phthalate metabolites. Actual values can vary between laboratories and specific methodologies.

Certified Reference Materials and Inter-laboratory Comparisons

The use of Certified Reference Materials (CRMs) and participation in inter-laboratory comparison investigations are cornerstones of a robust QA/QC program in biomonitoring. nih.govaccustandard.com CRMs are highly characterized materials with certified concentration values for specific analytes and are essential for assessing the accuracy of analytical methods and ensuring the traceability of measurements. nist.gov

The National Institute of Standards and Technology (NIST) has developed Standard Reference Materials (SRMs), such as SRM 3672 and SRM 3673, which are frozen human urine pools with reference values for several phthalate metabolites. nist.govnih.gov These materials allow laboratories to validate their methods against a trusted standard and ensure their results are comparable to those from large-scale surveys like the National Health and Nutrition Examination Survey (NHANES). nist.govnih.gov

However, research has shown that commercial phthalate metabolite certified solutions are not always accurate, and significant lot-to-lot discrepancies can affect the accuracy of results. oup.com This highlights the importance for laboratories to verify the quality of their standards against a reliable source or participate in external quality assessment schemes (EQAS). oup.com

Inter-laboratory comparison and proficiency testing (PT) programs are designed to assess and improve the comparability of data among different laboratories. nih.gov In these programs, a central organizer distributes identical, homogenous samples to participating labs, who then analyze the samples and report their results. This allows for an external and objective evaluation of a laboratory's performance.

Notable programs in the field of phthalate biomonitoring include:

HBM4EU Project: This European initiative implemented a QA/QC program involving 28 laboratories over four PT rounds. The program led to a substantial improvement in performance, achieving an average satisfactory performance rate of 90%. nih.gov

German External Quality Assessment Scheme (G-EQAS): This is a long-standing program for measuring various substances in biological materials, including many phthalate metabolites. oup.com

Children's Health Exposure Analysis Resource (CHEAR): This consortium of laboratories established a multifaceted QA program that included participation in external PT programs and the use of common QC pools to assess intra- and inter-laboratory variance. nih.gov

These programs are crucial for building capacity and establishing networks of competent laboratories capable of generating accurate and comparable biomonitoring data. nih.gov

Table 2: Inter-laboratory Reproducibility for Phthalate Metabolite Biomarkers from the HBM4EU Project

| Biomarker Group | Average Inter-laboratory Reproducibility (All Labs) | Average Inter-laboratory Reproducibility (Labs with Consistent Satisfactory Performance) |

|---|---|---|

| Single-isomer phthalates (e.g., metabolites of DnBP, DEHP) | 24% | 17% |

| Mixed-isomer phthalates (e.g., metabolites of DiNP, DiDP) | 43% | 26% |

Data adapted from the HBM4EU project, showing the coefficient of variation across participating laboratories. The improvement in reproducibility for consistently performing labs demonstrates the success of the QA/QC efforts. nih.gov

Ongoing Quality Control in Routine Analysis

In addition to initial method validation and external proficiency testing, ongoing quality control during the routine analysis of samples is essential for maintaining data quality. This is achieved by including a variety of QC samples in each analytical batch. mdpi.comnih.gov

Common QC practices include:

Analysis of QC Pools: Aliquots of a well-characterized pooled biological sample (e.g., urine) are analyzed with every batch of study samples. nih.gov This allows for the monitoring of the analytical method's performance over time. The coefficient of variation (CV) for these QC samples is tracked, with a CV generally below 25% across batches indicating acceptable analytical imprecision. nih.gov

Inclusion of Blanks: Several types of blank samples are used to monitor for contamination. A "reagent blank" (containing only the solvents and reagents used) helps check for contamination from the chemicals, while a "procedural blank" (a clean matrix like water that undergoes the entire extraction and analysis process) monitors for contamination introduced during sample preparation. mdpi.com

By consistently implementing these QA/QC measures, laboratories can ensure the production of high-quality, reliable, and comparable data for MCOP and other phthalate metabolites, which is indispensable for advancing our understanding of human exposure to these environmental chemicals.

Environmental Dynamics and Human Exposure Assessment of Monocarboxyoctyl Phthalate

Ubiquitous Occurrence and Anthropogenic Sources of Parent Phthalates in the Environment

Monocarboxyoctyl phthalate (B1215562) (MCOP) is a secondary, oxidative metabolite of Diisononyl phthalate (DiNP). iarc.fr DiNP is not a single compound but a complex mixture of isononyl esters of phthalic acid. wikipedia.org As a high-molecular-weight phthalate, DiNP is a widely used general-purpose plasticizer, valued for its role in making plastics, particularly polyvinyl chloride (PVC), more flexible and durable. ca.govca.gov

The anthropogenic sources of DiNP are extensive, leading to its ubiquitous presence in the environment. Over 90% of DiNP is used in PVC products. ca.gov Common applications include:

Building and Construction: Vinyl flooring, roofing materials, and wire and cable insulation. ca.govca.gov

Automotive: Materials for car interiors and undercoatings. ca.govehsdailyadvisor.com

Consumer Goods: Garden hoses, footwear, gloves, and toys. ca.govindustrialchemicals.gov.au

Industrial Products: Adhesives, sealants, paints, lacquers, inks, and rubber products. ca.govehsdailyadvisor.com

The annual production and importation volumes of DiNP are substantial. For instance, in the United States in 2015, between 100 to 250 million pounds of one common form of DiNP (CASRN 28553-12-0) were manufactured or imported, with similar volumes reported for another variant (CASRN 68515-48-0). epa.gov This high volume of production and its widespread use in countless consumer and industrial products contribute to the pervasive presence of its parent compounds in various environmental compartments.

Environmental Release Pathways and Dissemination Mechanisms of Phthalates

Phthalates like DiNP are not chemically bound to the polymer matrix of the products they are mixed with. noaa.gov This characteristic allows them to be gradually released into the environment over time. The primary release pathways are leaching, migration, and abrasion from consumer and industrial products.

Key dissemination mechanisms include:

Indoor Environments: DiNP can be released from products into indoor air, where it settles on surfaces and accumulates in dust. ca.govepa.gov Human exposure often occurs through inhalation or ingestion of this contaminated dust.

Industrial Releases: During the manufacturing, processing, and use of DiNP and DiNP-containing products, the chemical can be released into the air and water. epa.govepa.gov

Waste Streams: Disposal of plastic products in landfills can lead to the slow leaching of phthalates into the soil and groundwater.

Environmental Fate: When released into the air, DiNP tends to attach to dust particles, which are then deposited onto land or into water. epa.gov In aquatic environments, it primarily ends up in sediment. epa.gov Low levels of DiNP have also been found in some foods, likely from contact with plastic during processing and packaging. ca.gov

Longitudinal Trends in Population-Level Exposure to Monocarboxyoctyl Phthalate

Biomonitoring studies, particularly the National Health and Nutrition Examination Survey (NHANES) in the United States, have provided valuable data on long-term exposure trends. Unlike many other phthalate metabolites that have seen decreasing exposure levels due to regulatory action and changes in manufacturing, the urinary concentrations of MCOP have shown a significant increase over time.

Analysis of NHANES data from 2001 to 2010 revealed a notable upward trend in MCOP levels in the U.S. population. nih.govescholarship.org The least square geometric mean (LSGM) concentrations of MCOP increased monotonically, showing a 149% rise in the 2009–2010 survey cycle compared to the earliest available data from the 2005–2006 cycle. nih.govnih.gov This increase suggests a potential shift in the use of phthalates, with DiNP possibly being used as a replacement for other restricted phthalates like Di(2-ethylhexyl) phthalate (DEHP). escholarship.org

| Survey Period | Key Finding | Source |

|---|---|---|

| 2005-2006 to 2009-2010 | 149% increase in least square geometric mean (LSGM) concentrations of MCOP. | nih.govnih.gov |

Biomonitoring Studies for Characterizing Exposure Profiles

Human exposure to phthalates is typically assessed through biomonitoring, which involves measuring the concentration of phthalate metabolites in biological samples, most commonly urine. nih.gov Phthalates are rapidly metabolized in the body and have short biological half-lives, often less than 24 hours. nih.gov Because of this rapid metabolism and excretion, urine is considered a suitable and reliable matrix for assessing recent exposure. nih.gov Measuring the metabolites rather than the parent compounds is preferred because it provides a more accurate picture of the amount that has been absorbed and processed by the body.

Cross-sectional studies provide a snapshot of exposure levels within a specific population at a single point in time. Data from the NHANES has been instrumental in characterizing the distribution of MCOP concentrations in the general U.S. population.

A large cross-sectional study using NHANES data from 2005 to 2018 analyzed urinary phthalate metabolites in 11,409 adult participants. nih.gov This and other similar studies have consistently detected MCOP in the urine of the general population, confirming widespread exposure. nih.govresearchgate.net These investigations establish baseline concentration levels and help identify patterns of exposure. For example, in a study of men aged over 40, those with adult-onset hypogonadism had higher median concentrations of MCOP compared to those without the condition, although the association was not statistically significant after adjusting for confounding factors. nih.gov

| Population Subgroup (Men >40 years) | Median MCOP Concentration (ng/mL) | Source |

|---|---|---|

| With Adult-Onset Hypogonadism | Not Reported | nih.gov |

| Without Adult-Onset Hypogonadism | Not Reported | nih.gov |

Note: While the study noted differences, specific median values for MCOP were not explicitly provided in the referenced text.

Phthalate exposure is not uniform across all segments of the population. Biomonitoring studies have identified variability in MCOP and other phthalate metabolite concentrations based on demographic factors such as age, sex, and race/ethnicity.

Analysis of NHANES data has shown that concentrations of some high-molecular-weight phthalate metabolites, including those of DiNP and its relatives, were higher in children than in adults. escholarship.org However, the gap between these groups appeared to narrow over the 2001-2010 period. escholarship.org

Racial and ethnic differences in phthalate exposure have also been documented. Some studies have found that non-Hispanic Black individuals may have higher concentrations of certain phthalate metabolites compared to non-Hispanic whites, potentially due to differences in consumer product use. illinois.eduresearchgate.net For instance, a study of pre- and perimenopausal women observed some differences in phthalate biomarker levels by race. illinois.edu Another analysis noted that non-white racial groups showed higher concentrations of metabolites for certain parent phthalates. plos.org These disparities highlight that sociocultural and socioeconomic factors can influence exposure levels. plos.org

Environmental Fate and Degradation Mechanisms of Phthalate Esters Precursors to Monocarboxyoctyl Phthalate

Abiotic Degradation Processes of Phthalates (e.g., Hydrolysis, Photolysis)

Abiotic degradation involves the breakdown of chemical compounds through non-biological mechanisms such as hydrolysis and photolysis. For phthalate (B1215562) esters, these processes are generally slow compared to biodegradation. rsc.org

Hydrolysis: This process involves the cleavage of the ester bonds of the phthalate by reaction with water. The rate of hydrolysis is influenced by pH, with significantly lower degradation at neutral pH compared to acidic or alkaline conditions. nih.gov The hydrolysis of a dialkyl phthalate like DnOP occurs in a stepwise manner, first yielding a monoalkyl ester—in this case, mono-n-octyl phthalate (the precursor to MCOP)—and an alcohol, followed by the slower hydrolysis of the monoester to phthalic acid and another alcohol molecule. nih.govresearchgate.net For high molecular weight phthalates like Di(2-ethylhexyl) phthalate (DEHP), a compound structurally similar to DnOP, the hydrolysis half-life can be exceptionally long, potentially spanning decades under natural environmental conditions. iwaponline.com

Photolysis: This degradation pathway is driven by energy from sunlight. Direct photolysis of phthalates in water is generally a slow process. researchgate.net However, the presence of photosensitizing substances in natural waters can accelerate degradation through indirect photolysis. Studies on various phthalates have shown that photolysis contributes more significantly to their total abiotic degradation than hydrolysis. nih.gov For instance, the photolytic degradation of DnOP's structural isomer, DEHP, is extremely slow, with a half-life estimated to be between 390 and 1600 days under sunlight irradiation. nih.gov While abiotic degradation of some phthalates is slow, it can be a contributing factor to their removal from the environment. researchgate.net

| Process | Description | Influencing Factors | General Rate for High Molecular Weight Phthalates |

|---|---|---|---|

| Hydrolysis | Cleavage of ester bonds by water, forming monoesters and then phthalic acid. | pH (faster in acidic/alkaline conditions), Temperature. | Very slow; half-life can be years to decades. iwaponline.com |

| Photolysis | Degradation by sunlight, both direct and indirect. | Light intensity, Presence of photosensitizers. | Slow; half-lives can range from months to years. nih.gov |

Biotic Degradation Pathways of Phthalates in Environmental Systems

Biodegradation by microorganisms is the primary and most effective route for the elimination of phthalate esters from the environment. nih.govbohrium.com Numerous bacterial and fungal strains capable of degrading phthalates have been isolated from various environments, including soil and activated sludge. nih.govresearchgate.net

The initial step in the microbial degradation of phthalate esters, under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, is the hydrolysis of the ester bonds by microbial enzymes called esterases or lipases. nih.govd-nb.info This enzymatic hydrolysis cleaves the dialkyl phthalate (e.g., DnOP) into a monoalkyl phthalate (mono-n-octyl phthalate) and an alcohol (1-octanol). researchgate.netnih.gov The monoalkyl phthalate is then further hydrolyzed to phthalic acid. researchgate.netnih.gov

Aerobic Degradation: In the presence of oxygen, the degradation pathway proceeds rapidly. Following the initial hydrolysis to phthalic acid, aerobic microorganisms utilize dioxygenase enzymes to hydroxylate the aromatic ring. nih.govuni-konstanz.de This step is crucial as it destabilizes the stable benzene (B151609) ring structure, preparing it for cleavage. The hydroxylated intermediate, typically protocatechuate (3,4-dihydroxybenzoate), is a central intermediate in the aerobic degradation of many aromatic compounds. researchgate.netethz.chnih.gov The ring is then cleaved by other dioxygenases, and the resulting aliphatic compounds are funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water. nih.govresearchgate.net

Anaerobic Degradation: In the absence of oxygen, the strategy for breaking down the phthalic acid ring is fundamentally different. nih.govuni-konstanz.de Anaerobic bacteria first activate the phthalic acid molecule by attaching it to coenzyme A (CoA), forming phthaloyl-CoA. nih.govd-nb.info This activation is achieved either by a CoA transferase or a CoA ligase enzyme. researchgate.netresearchgate.net The phthaloyl-CoA is then decarboxylated (a carboxyl group is removed) to form another key intermediate, benzoyl-CoA. d-nb.infod-nb.info Benzoyl-CoA is a central hub in the anaerobic metabolism of aromatic compounds and is further degraded through various reduction and ring-opening pathways. semanticscholar.org

The biotransformation of phthalates is mediated by a specific suite of microbial enzymes. The key enzymatic steps have been identified in various microorganisms.

Esterases/Hydrolases: These enzymes catalyze the initial and critical hydrolysis of the ester bonds. Specific enzymes such as di-n-octyl phthalate hydrolase and mono-n-octyl phthalate hydrolase have been identified in bacteria like Gordonia sp., which are responsible for the stepwise conversion of DnOP to phthalic acid. researchgate.netnih.gov

Dioxygenases (Aerobic): In aerobic pathways, phthalate dioxygenases are essential for attacking the aromatic ring. For example, phthalate 3,4-dioxygenase introduces two hydroxyl groups onto the phthalate ring, initiating the process that leads to protocatechuic acid. nih.govresearchgate.net

CoA Ligases/Transferases (Anaerobic): These enzymes are unique to the anaerobic pathway and activate phthalate. Examples include succinyl-CoA:phthalate CoA transferase and ATP-dependent phthalate CoA ligase. researchgate.netresearchgate.net

Decarboxylases (Anaerobic): Phthaloyl-CoA decarboxylase is a key enzyme in the anaerobic pathway that converts the unstable phthaloyl-CoA intermediate into the more stable benzoyl-CoA. nih.govresearchgate.net

| Enzyme Class | Function | Condition | Example Enzyme |

|---|---|---|---|

| Esterase / Hydrolase | Hydrolyzes ester bonds of DnOP to mono-n-octyl phthalate and then to phthalic acid. | Aerobic & Anaerobic | Di-n-octyl phthalate hydrolase nih.gov |

| Dioxygenase | Hydroxylates the aromatic ring of phthalic acid. | Aerobic | Phthalate 3,4-dioxygenase nih.gov |

| CoA Ligase / Transferase | Activates phthalic acid to phthaloyl-CoA. | Anaerobic | Phthalate CoA ligase (PCL) nih.govresearchgate.net |

| Decarboxylase | Removes a carboxyl group from phthaloyl-CoA to form benzoyl-CoA. | Anaerobic | Phthaloyl-CoA decarboxylase (PCD) researchgate.netsemanticscholar.org |

Identification of Degradation Intermediates and Ultimate Environmental Fates

The degradation of DnOP proceeds through a series of identifiable intermediate compounds. The specific metabolites detected depend on the organism and the environmental conditions (aerobic vs. anaerobic).

In a well-documented aerobic pathway by the bacterium Gordonia sp. strain Dop5, the degradation of DnOP follows these steps:

Di-n-octyl phthalate (DnOP) is first hydrolyzed.

Mono-n-octyl phthalate and 1-octanol are formed. researchgate.netnih.gov It is this monoester that is subsequently oxidized on its alkyl chain to form Monocarboxyoctyl phthalate (MCOP) and related metabolites in toxicokinetic studies. nih.gov

Mono-n-octyl phthalate is further hydrolyzed to Phthalic acid . researchgate.netnih.gov

Phthalic acid is converted to Protocatechuic acid . researchgate.net

The side-chain product, 1-octanol, is oxidized to 1-octanoic acid and then enters the β-oxidation pathway. researchgate.netnih.gov

The ultimate environmental fate of these intermediates is complete mineralization. Under aerobic conditions, protocatechuic acid undergoes ring cleavage and is metabolized through the TCA cycle to CO2 and water. researchgate.net Similarly, the fatty acid product from the side chain is broken down for energy and biomass. Under anaerobic conditions, the central intermediate benzoyl-CoA is eventually mineralized. semanticscholar.org Thus, while transient intermediates like mono-n-octyl phthalate and phthalic acid can be detected, the ultimate fate of the parent phthalate ester in microbially active environments is conversion to basic inorganic compounds. bohrium.com

Considerations for Bioaccumulation and Biotransformation in Environmental Compartments

Bioaccumulation refers to the buildup of a chemical in an organism to concentrations higher than in the surrounding environment. Phthalates with long alkyl chains, like DnOP, are lipophilic (fat-soluble), which gives them a tendency to partition from water into the fatty tissues of organisms. nih.gov The potential for bioaccumulation is a key factor in assessing the environmental risk of a chemical. However, the ability of many organisms to metabolize or biotransform these compounds can limit the extent of accumulation. nih.gov

Biotransformation is the chemical modification of substances within a living organism. As discussed, microorganisms extensively biotransform DnOP, breaking it down for energy. researchgate.net Aquatic organisms such as fish and invertebrates also possess enzymes that can metabolize phthalates. nih.gov This biotransformation process, which includes the hydrolysis to monoesters like mono-n-octyl phthalate and subsequent oxidation, is a detoxification mechanism that also facilitates excretion. nih.gov

In different environmental compartments:

Water: In the aqueous phase, phthalates are subject to partitioning to sediment, biodegradation, and uptake by aquatic organisms. canada.ca Their low water solubility means higher concentrations are often found in sediment.

Soil and Sediment: Due to their hydrophobic nature, phthalates like DnOP strongly adsorb to soil organic matter and sediment. canada.ca This reduces their bioavailability for microbial degradation but also makes these compartments significant sinks for phthalate contamination. Degradation in these matrices is highly dependent on the presence of adapted microbial communities.

Biota: Aquatic organisms can take up phthalates from the water. nih.gov The extent of bioaccumulation is a balance between the rate of uptake and the rate of biotransformation and elimination. The detection of metabolites like mono-n-octyl phthalate in organisms confirms that biotransformation is actively occurring. nih.gov

Ecological Impact Research Pertaining to Phthalate Esters and Their Metabolites

Occurrence and Distribution in Aquatic and Terrestrial Ecosystems

Monocarboxyoctyl phthalate (B1215562) (MCOP) is recognized as a secondary metabolite of diisononyl phthalate (DiNP), a high-molecular-weight phthalate ester extensively used as a plasticizer. iarc.frnih.gov Phthalates are not chemically bound to the polymer matrix of products, which leads to their continuous release into the environment through various pathways, including industrial and wastewater treatment effluents, landfill leachate, and stormwater runoff. epa.govnih.gov Consequently, phthalates and their metabolites have become prevalent environmental contaminants. nih.gov

While the environmental occurrence of parent phthalates like DiNP is widely documented, specific data on the concentrations of MCOP in aquatic and terrestrial ecosystems are notably scarce. epa.gov Most environmental monitoring studies have traditionally focused on the parent phthalate compounds. epa.gov However, the presence of phthalate metabolites in the environment is an area of growing concern. Phthalate monoesters, the primary metabolites, have been detected in various environmental matrices, including water, sediment, and even marine biota. nih.gov For instance, studies have identified phthalate monoesters in river water and lake sediments. nih.gov

The environmental fate and transport of MCOP are intrinsically linked to its parent compound, DiNP. epa.gov DiNP released into the environment undergoes transformation into its monoester form, monoisononyl phthalate (MiNP), through processes like photolysis and hydrolysis. epa.gov Further biodegradation of MiNP leads to the formation of secondary oxidative metabolites, including MCOP. iarc.frepa.gov Given the widespread distribution of DiNP, it can be inferred that MCOP is also likely to be present in various environmental compartments, although comprehensive monitoring data to confirm its distribution and concentration levels are currently lacking. The physicochemical properties of MCOP, such as its water solubility and potential for sorption to organic matter in soil and sediment, will ultimately govern its distribution in both aquatic and terrestrial ecosystems.

Table 1: Environmental Compartments Investigated for Phthalate Metabolite Occurrence

| Environmental Compartment | Presence of Phthalate Metabolites Documented | Specific MCOP Data Availability |

| Surface Water | Yes | Limited to None |

| Sediment | Yes | Limited to None |

| Soil | Inferred | Limited to None |

| Wastewater Effluent | Yes | Limited to None |

| Landfill Leachate | Yes | Limited to None |

| Biota (e.g., aquatic organisms) | Yes | Limited to None |

Ecological Risk Assessment Frameworks for Phthalate Contamination

The ecological risk assessment of chemical contaminants in the environment is a structured process to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. For phthalates and their metabolites, a commonly used framework involves the risk quotient (RQ) method. researchgate.netnih.gov This approach compares the Predicted Environmental Concentration (PEC) of a substance to its Predicted No-Effect Concentration (PNEC). chemsafetypro.com

The PEC is the estimated concentration of a chemical in an environmental compartment, while the PNEC is the concentration below which adverse effects on the ecosystem are unlikely to occur. chemsafetypro.com The RQ is calculated as follows:

RQ = PEC / PNEC

An RQ value greater than 1 indicates a potential for ecological risk, warranting further investigation or risk management measures. nih.gov The derivation of a reliable PNEC is a critical step in this process and is typically based on ecotoxicological data from laboratory studies on representative aquatic and terrestrial organisms, such as algae, invertebrates (e.g., Daphnia), and fish. frontiersin.orgnih.gov An assessment factor is often applied to the lowest available toxicity value (e.g., LC50, EC50, or NOEC) to account for uncertainties in extrapolating from laboratory data to real-world ecosystems. chemsafetypro.comfrontiersin.org

A significant challenge in conducting an ecological risk assessment specifically for MCOP is the lack of available ecotoxicity data. researchgate.net There are no established PNEC values for MCOP in the scientific literature. This data gap prevents the calculation of a specific RQ for MCOP and highlights a critical area for future research. The risk assessment of phthalate metabolites is often inferred from the toxicity of the parent compounds. However, metabolites can have different toxicological profiles than their parent compounds, making direct assessment essential for an accurate understanding of their ecological risk. witpress.com

Table 2: Key Components of an Ecological Risk Assessment Framework for Phthalates

| Component | Description | Relevance to MCOP |

| Hazard Identification | Determining the potential adverse effects a substance can cause to ecological receptors. | Limited direct data available for MCOP. Inferences are often made from parent compounds like DiNP and other phthalate metabolites. |

| Exposure Assessment | Quantifying the concentration of the substance in relevant environmental media (PEC). | Specific environmental concentration data for MCOP are largely unavailable. |

| Effects Assessment | Characterizing the relationship between the dose/concentration of a substance and the adverse effects on ecological receptors to derive a PNEC. | No established PNEC for MCOP due to a lack of ecotoxicity studies. |

| Risk Characterization | Integrating the exposure and effects assessments to estimate the likelihood of adverse ecological effects, often using the Risk Quotient (RQ) method. | A quantitative risk characterization for MCOP is not currently feasible due to data gaps in exposure and effects. |

Biotransformation and Potential Biomagnification within Food Webs

MCOP is a product of the biotransformation of its parent compound, DiNP. iarc.frnih.gov In organisms, DiNP can be metabolized into its primary metabolite, monoisononyl phthalate (MiNP), which is then further oxidized to form secondary metabolites, including MCOP. nih.govnih.gov This metabolic process is a key factor in the environmental fate of DiNP and the subsequent formation of MCOP. epa.gov The biotransformation of phthalates can occur in a wide range of organisms, including microorganisms in soil and sediment, as well as in higher organisms. epa.gov

The potential for a substance to biomagnify, or increase in concentration at successively higher levels in a food web, is a significant concern for environmental contaminants. The trophic magnification factor (TMF) is a metric used to quantify the biomagnification potential of a chemical in a food web. nih.gov A TMF value greater than 1 indicates that the chemical is biomagnifying. nih.gov

Research on the biomagnification of phthalate esters suggests that their behavior in food webs is complex and depends on factors such as the length of the alkyl chain. sfu.canih.gov Some studies have indicated that higher molecular weight phthalates may not biomagnify and can even undergo trophic dilution, where concentrations decrease at higher trophic levels. sfu.caepa.gov This is often attributed to the metabolic transformation of the parent phthalate within organisms. sfu.caresearchgate.net

There is a lack of specific studies investigating the biomagnification potential of MCOP. As a metabolite, its behavior in the food web is influenced by the uptake, metabolism, and excretion of its parent compound, DiNP, by various organisms. The hydrophilic nature of MCOP, due to its carboxyl group, may lead to more rapid excretion from organisms compared to its more lipophilic parent compound, potentially reducing its biomagnification potential. However, without empirical data from food web studies, the trophic transfer and potential for biomagnification of MCOP remain uncertain.

Research on Ecological Responses in Non-Human Biota to Phthalate Exposure

The ecological effects of parent phthalates, such as di(2-ethylhexyl) phthalate (DEHP) and DiNP, have been the subject of numerous ecotoxicological studies. nih.govscispace.com These studies have investigated a range of endpoints in various non-human biota, including survival, growth, reproduction, and development. nih.govscispace.com For example, studies on the freshwater crustacean Daphnia magna have shown that exposure to certain phthalates can lead to reduced body length and alterations in fat metabolism. nih.gov In aquatic vertebrates, some phthalates have been shown to have endocrine-disrupting effects. researchgate.net

However, there is a significant lack of research specifically investigating the ecological responses of non-human biota to MCOP exposure. The toxicity of phthalate metabolites can differ from their parent compounds, and in some cases, metabolites can be more toxic. witpress.com For instance, mono(2-ethylhexyl) phthalate (MEHP), a metabolite of DEHP, has been shown to have cytotoxic and genotoxic effects on a fish cell line. sfu.ca

Given the absence of direct ecotoxicity data for MCOP, it is difficult to predict its specific ecological effects. Potential impacts could be inferred from the known effects of other phthalate metabolites and the parent compound, DiNP. However, such inferences are associated with a high degree of uncertainty. Further research is critically needed to understand the potential for MCOP to cause adverse effects in a range of ecologically relevant organisms, including primary producers (algae), invertebrates, and vertebrates, to enable a more accurate assessment of its environmental risk. nih.gov

Table 3: Summary of Research Gaps on the Ecological Impact of Monocarboxyoctyl Phthalate (MCOP)

| Research Area | Specific Data Gaps for MCOP |

| Environmental Occurrence | - Lack of quantitative data on MCOP concentrations in water, sediment, and soil. - Limited information on the distribution of MCOP in different ecosystems. |

| Ecological Risk Assessment | - Absence of a Predicted No-Effect Concentration (PNEC) for MCOP. - No specific ecological risk assessments have been conducted for MCOP. |

| Biotransformation and Biomagnification | - No studies on the trophic transfer and biomagnification potential (TMF) of MCOP in food webs. - Limited understanding of the bioaccumulation of MCOP in various organisms. |

| Ecological Responses in Non-Human Biota | - Lack of ecotoxicity studies on the effects of MCOP on key ecological receptors (e.g., algae, invertebrates, fish, amphibians). - No data on acute or chronic toxicity endpoints for MCOP. |

Research Gaps and Future Directions in Monocarboxyoctyl Phthalate Studies

Elucidation of Comprehensive Biotransformation Pathways and Kinetics

A primary research gap is the incomplete understanding of the metabolic fate of MCOP. While it is known that MCOP is formed from its parent compound, DiNP, through initial hydrolysis, the complete biotransformation pathway is not fully elucidated. In humans, phthalates are generally metabolized through a two-phase process. nih.gov Phase I involves hydrolysis to their monoester metabolites, followed by oxidative reactions. Phase II involves conjugation, often with glucuronic acid, to facilitate excretion. nih.gov

However, the specific subsequent oxidative metabolites of MCOP and the kinetics governing these transformations are not well-characterized. Key questions remain regarding the rate of MCOP formation from DiNP, its biological half-life, the specific enzymes involved, and the full range of its secondary metabolites. This lack of detailed kinetic and metabolic data is a significant hurdle for developing accurate physiologically based pharmacokinetic (PBPK) models, which are essential for linking external exposure to internal dose and predicting metabolite concentrations in various tissues. Future research must prioritize in-depth metabolic studies, both in vitro using human liver microsomes and in vivo, to map the complete metabolic network of DiNP and MCOP and to quantify the rates of these processes.

Advancements in Ultra-Trace Level Analytical Detection Technologies

Accurate measurement of MCOP in diverse biological matrices is fundamental to exposure and risk assessment. Current analytical methods, such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), have enabled the detection of MCOP in urine at parts-per-billion (ng/mL) levels. nih.govcdc.gov However, significant challenges and research needs persist.

There is a pressing need to develop and validate methods for the ultra-trace detection of MCOP in more complex and less commonly studied biological matrices, such as blood, breast milk, amniotic fluid, and adipose tissue. nih.govmdpi.com These matrices are often challenging due to higher lipid content and lower analyte concentrations, which can lead to significant matrix effects and interfere with accurate quantification. nih.gov Future advancements should focus on improving sample preparation techniques to minimize matrix interference and on enhancing instrumental sensitivity to achieve detection limits in the low parts-per-trillion (pg/mL) range. mdpi.comnih.gov Furthermore, the development of high-throughput methods would be invaluable for processing large sample numbers in epidemiological studies, while the creation of certified reference materials for MCOP would improve inter-laboratory data comparability and quality control.

Table 1: Examples of Modern Analytical Techniques for Phthalate (B1215562) Metabolite Detection

| Analytical Technique | Sample Matrix | Typical Limit of Detection (LOD) | Reference |

|---|---|---|---|

| HPLC-ESI-MS/MS | Urine | Low ng/mL (ppb) range | cdc.gov |

| GC-IT/MS | Beverages | 0.8–15.4 ng/mL | mdpi.com |

Development of Predictive Models for Environmental Transport and Fate

Understanding the environmental journey of MCOP is crucial for identifying exposure pathways. As a metabolite, the environmental fate of MCOP is intrinsically linked to the fate of its parent compound, DiNP. DiNP can be released into the environment and subsequently degrade into MCOP in matrices like soil and water. However, there is a significant lack of predictive models specifically designed for the transport and fate of MCOP. nih.govresearchgate.net

Multimedia fate and transport models, which are used to predict the distribution of chemicals in the environment, require key physicochemical data such as water solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient, Kₒw). epa.gov A major research gap is the absence of experimentally determined physicochemical properties for MCOP. Future research should focus on obtaining these fundamental data points. This will enable the development of robust models that can simulate MCOP's formation from DiNP in various environmental compartments, its subsequent transport through soil and water, its potential for bioaccumulation, and its degradation half-life. cdc.govup.pt Such models are essential for predicting environmental concentrations and identifying potential exposure hotspots.

Integration of Omics Technologies for Holistic Exposure and Biological Response Profiling

The advent of "omics" technologies—including metabolomics, proteomics, and transcriptomics—offers a powerful, hypothesis-free approach to understanding the biological response to chemical exposures. upf.edunih.gov To date, the application of these technologies to investigate the specific effects of MCOP is a largely unexplored frontier and represents a major research gap.

Integrating omics into future MCOP studies could provide a holistic and unbiased profile of the metabolic and signaling pathways perturbed by exposure. nih.govresearchgate.net For example, metabolomics can identify a broad spectrum of small-molecule changes in blood or urine following MCOP exposure, potentially revealing novel biomarkers of effect. nih.govmdpi.combiocompare.com Proteomics can identify changes in protein expression that point to specific mechanisms of action. nih.govresearchgate.net By applying these technologies to well-characterized human cohorts, researchers can build a comprehensive picture of the biological footprint of MCOP, bridging the gap between exposure and subclinical health outcomes.

Harmonization of Biomonitoring Data for Global Exposure Trends Analysis

Biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, have been instrumental in tracking human exposure to phthalate metabolites, including MCOP. epa.govepa.gov These programs have revealed widespread exposure and have shown that levels of some phthalate metabolites can change over time in response to regulatory actions and shifts in chemical use. nih.govnih.gov

However, a significant challenge in understanding global exposure is the lack of harmonization between different biomonitoring studies. nih.gov Methodologies for sample collection, analysis, and data reporting can vary substantially, making direct comparisons between countries and regions difficult. This inconsistency is a key research gap that impedes the ability to assess global exposure trends for MCOP and evaluate the effectiveness of international chemical management policies on its parent compound, DiNP. Future efforts must be directed towards international collaboration to standardize protocols for MCOP biomonitoring, establish proficiency testing programs, and create shared, publicly accessible databases. nih.gov This harmonization is essential for building a coherent global picture of human exposure to MCOP. plos.org

Q & A

Basic: What are the optimal analytical methods for quantifying MCOP in biological samples?

MCOP is quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) . This method provides high sensitivity and specificity for detecting MCOP in urine and serum, with limits of detection (LOD) typically below 0.1 µg/L. Quality control measures include using isotopically labeled internal standards (e.g., deuterated MCOP) to correct for matrix effects and instrument variability. For example, NHANES studies employed online solid-phase extraction with HPLC-MS/MS to measure MCOP in urine, achieving precision with coefficients of variation <15% .

Basic: How should biological samples be stored to prevent MCOP degradation prior to analysis?

Urine and serum samples should be stored at -20°C immediately after collection to minimize degradation. Studies like NHANES and the North Carolina Early Pregnancy Study utilized frozen storage protocols, with samples thawed only once before analysis to preserve metabolite stability. Long-term storage at -80°C is recommended for biobanking, as repeated freeze-thaw cycles can hydrolyze phthalate esters into metabolites, skewing exposure estimates .

Advanced: How should longitudinal studies be designed to assess temporal variability in MCOP exposure?

Longitudinal designs should include multiple sampling time points across critical biological phases (e.g., menstrual cycles, pregnancy trimesters) to capture acute and chronic exposure patterns. For example, the North Carolina Early Pregnancy Study collected urine samples during menses, ovulation, and the luteal phase to account for hormonal fluctuations affecting phthalate metabolism. Mixed-effects models with inverse probability weighting can adjust for intra-individual variability and missing data .

Advanced: How can researchers resolve contradictions in data on MCOP’s endocrine-disrupting effects?

Conflicting results (e.g., null associations vs. acute hormonal effects) may arise from differences in exposure timing or covariate adjustment . For instance, while some studies found no cycle-wide associations between MCOP and reproductive hormones, others reported acute effects on FSH and estrogen during mid-cycle phases. Stratifying analyses by hormonal status and adjusting for creatinine, BMI, and dietary factors (e.g., via linear mixed models) improves signal detection .

Basic: What are key confounders to control in epidemiological studies of MCOP’s health impacts?

Critical confounders include urinary creatinine (to adjust for dilution), body mass index (BMI) , dietary habits (e.g., fatty food intake, which correlates with phthalate exposure), and sociodemographic factors (e.g., income, education). NHANES analyses routinely incorporate these variables using multivariate regression models to isolate MCOP-specific effects .

Advanced: What statistical approaches are robust for analyzing synergistic interactions between MCOP and other endocrine disruptors?

Weighted quantile sum (WQS) regression or Bayesian kernel machine regression (BKMR) can model cumulative effects of MCOP with co-occurring chemicals (e.g., BPA, parabens). For example, a study of first-trimester exposures used Spearman correlations and hierarchical clustering to identify shared variance between MCOP and phenols, followed by predictive modeling to disentangle individual compound effects .

Advanced: What methodologies are recommended for investigating MCOP’s epigenetic effects in birth cohorts?

DNA methylation profiling (e.g., Illumina MethylationEPIC arrays) of cord blood or placental tissue can identify MCOP-associated epigenetic changes. Studies should integrate bisulfite sequencing for validation and adjust for maternal smoking, folate intake, and gestational age. For example, birth cohort analyses of phthalates and IGF2/H19 imprinting employed pyrosequencing to quantify locus-specific methylation .

Basic: What quality control measures ensure accuracy in MCOP biomonitoring?

Include field blanks , spiked samples , and duplicate analyses to detect contamination or instrumental drift. NHANES protocols use LOD/√2 imputation for values below detection limits and report coefficients of variation for inter-batch reproducibility. Laboratories should participate in CDC’s External Quality Assurance Program (EQAP) for standardization .

Advanced: How can cumulative risk assessments integrate MCOP with other phthalates?

Apply hazard index (HI) models or physiologically based pharmacokinetic (PBPK) modeling to aggregate exposure to MCOP and structurally similar phthalates (e.g., DINP metabolites). The National Academy of Sciences recommends using toxic equivalence factors (TEFs) based on shared mechanisms (e.g., anti-androgenicity) and dose-additivity assumptions .

Basic: Which populations are prioritized for MCOP exposure studies?

Pregnant women , children , and occupational cohorts (e.g., PVC manufacturing workers) are critical due to susceptibility windows and higher exposure levels. NHANES data show MCOP detection in >95% of U.S. adolescents, emphasizing the need for pediatric biomonitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.